3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1251604-03-1
VCID: VC4462707
InChI: InChI=1S/C28H26FN5O2/c29-21-7-3-6-20(17-21)25-32-28(36-33-25)23-9-4-14-30-26(23)34-15-12-19(13-16-34)27(35)31-24-11-10-18-5-1-2-8-22(18)24/h1-9,14,17,19,24H,10-13,15-16H2,(H,31,35)
SMILES: C1CC2=CC=CC=C2C1NC(=O)C3CCN(CC3)C4=C(C=CC=N4)C5=NC(=NO5)C6=CC(=CC=C6)F
Molecular Formula: C28H26FN5O2
Molecular Weight: 483.547

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide

CAS No.: 1251604-03-1

Cat. No.: VC4462707

Molecular Formula: C28H26FN5O2

Molecular Weight: 483.547

* For research use only. Not for human or veterinary use.

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide - 1251604-03-1

Specification

CAS No. 1251604-03-1
Molecular Formula C28H26FN5O2
Molecular Weight 483.547
IUPAC Name N-(2,3-dihydro-1H-inden-1-yl)-1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide
Standard InChI InChI=1S/C28H26FN5O2/c29-21-7-3-6-20(17-21)25-32-28(36-33-25)23-9-4-14-30-26(23)34-15-12-19(13-16-34)27(35)31-24-11-10-18-5-1-2-8-22(18)24/h1-9,14,17,19,24H,10-13,15-16H2,(H,31,35)
Standard InChI Key VKMSCHYFNGNKIV-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2C1NC(=O)C3CCN(CC3)C4=C(C=CC=N4)C5=NC(=NO5)C6=CC(=CC=C6)F

Introduction

The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide is a complex organic molecule that belongs to the class of pyrazole derivatives. These compounds are often investigated for their pharmacological properties, particularly in the fields of medicinal chemistry and drug development. The structure includes a pyrazole core, which is known for its versatility in biological activity, and it is functionalized with various substituents that may enhance its therapeutic potential.

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions. Key steps may include:

  • Step 1: Formation of the pyrazole core.

  • Step 2: Introduction of the sulfonamide group.

  • Step 3: Incorporation of the piperazine moiety.

  • Step 4: Attachment of the tetrahydrofuran-2-ylmethyl group.

Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yields and purities. Techniques such as chromatography may be employed for purification.

Potential Applications

Compounds like 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide can be classified under the broader category of piperazine derivatives and pyrazole carboxamides, which are often explored for their potential as antidepressants, antipsychotics, and analgesics. The specific structural features suggest potential interactions with biological targets, making it a candidate for further pharmacological studies.

Mechanism of Action

The mechanism of action for such compounds is primarily linked to their interaction with specific biological receptors or enzymes. In vitro studies would be necessary to elucidate specific targets and quantify binding affinities.

Characterization Techniques

Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS) would be essential for confirming the structure and purity of the synthesized compound.

Research Findings and Future Directions

While specific research findings on 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide are not available, compounds with similar structures have shown potential in various therapeutic areas. Future studies should focus on in-depth pharmacological evaluations and structure-activity relationship analyses to explore its full therapeutic potential.

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